The synthesis of 4-amino-6-methyl-2H-pyridazin-3-one typically involves several methods, with one prominent approach being the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds such as cyanoacetic acid. This reaction occurs in an acetic anhydride medium, leading to the formation of pyridazinone derivatives in high yields. The process involves a condensation reaction followed by cyclization through the elimination of water molecules .
Another method includes direct amination of 3(2H)-pyridazinones, where hydrazine acts as a nucleophile, attacking the 4-position of the azinone structure. This pathway has been shown to yield various aminopyridazinones under specific reaction conditions .
The molecular formula of 4-amino-6-methyl-2H-pyridazin-3-one is CHNO. Its structure consists of a pyridazine ring with an amino group at the 4-position and a methyl group at the 6-position. The presence of these functional groups contributes to its chemical properties and biological activity.
4-Amino-6-methyl-2H-pyridazin-3-one can participate in various chemical reactions due to its functional groups:
These reactions are essential for developing derivatives with enhanced biological activities.
The mechanism of action for 4-amino-6-methyl-2H-pyridazin-3-one is primarily linked to its role as a pharmacophore in drug development. It has been identified as a potential inhibitor of fatty acid-binding protein 4 (FABP4), which is implicated in various metabolic disorders and cancer. The compound's interaction with FABP4 suggests that it may modulate fatty acid transport and metabolism, contributing to therapeutic effects against obesity and related diseases .
The applications of 4-amino-6-methyl-2H-pyridazin-3-one span several scientific fields:
4-Amino-6-methyl-2H-pyridazin-3-one (CAS 13925-21-8) crystallizes in a monoclinic system with space group P2₁/c, featuring distinct unit cell dimensions that facilitate its characteristic molecular packing. X-ray diffraction analysis reveals unit cell parameters of a = 7.32 Å, b = 8.15 Å, c = 12.40 Å, and β = 102.3°, creating an optimal framework for intermolecular interactions [5]. The heterocyclic core maintains near-perfect planarity (mean deviation < 0.02 Å), with the amino group (C4-NH₂) and carbonyl oxygen (O1) oriented coplanar to the pyridazinone ring. This structural alignment maximizes conjugation and facilitates crystalline lattice stabilization through N-H···O hydrogen bonds, forming characteristic dimeric motifs along the crystallographic b-axis [3] [5].
The methyl substituent at C6 adopts a pseudo-equatorial orientation relative to the heterocyclic plane, introducing minimal steric perturbation while electronically activating the ring system. Crystallographic thermal displacement parameters (B-factors) indicate greatest flexibility at the methyl hydrogens (Bavg = 6.2 Ų) compared to the rigid heterocycle (Bavg = 3.8 Ų), reflecting differential vibrational modes throughout the lattice [5].
Table 1: Crystallographic Parameters of 4-Amino-6-methyl-2H-pyridazin-3-one
Parameter | Value | Description |
---|---|---|
Crystal System | Monoclinic | Defines 3D lattice symmetry |
Space Group | P2₁/c | Symmetry operations governing molecular packing |
Unit Cell Dimensions | a=7.32Å, b=8.15Å, c=12.40Å | Fundamental repeating unit measurements |
β Angle | 102.3° | Angle between a and c axes |
Calculated Density | 1.45 g/cm³ | Derived from unit cell mass/volume |
Planarity Deviation | <0.02Å | Maximum atomic displacement from mean ring plane |
The electronic architecture of 4-amino-6-methyl-2H-pyridazin-3-one features a delocalized π-system extending across the pyridazinone core, amino group, and methyl substituent. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level demonstrate significant resonance stabilization (46.8 kcal/mol) through three dominant canonical forms [4]. The predominant contributor (≈72%) features charge separation with formal positive charge at N2 and negative charge at O1, while the amino group maintains its sp²-hybridized character, allowing conjugation with the ring π-system [4] .
Natural Bond Orbital (NBO) analysis identifies substantial charge transfer from the amino nitrogen lone pair (occupancy 1.92e) to the π-orbital of the C4-C5 bond (occupancy 0.38e), quantified by second-order perturbation energy E(2) = 28.4 kcal/mol. This hyperconjugation underpins the compound's enhanced stability relative to non-amino-substituted analogs. The molecular electrostatic potential map reveals regions of high electron density at O1 (Vmin = -42.3 kcal/mol) and N1 (Vmin = -32.6 kcal/mol), while the amino group displays moderate nucleophilicity (Vmin = -24.8 kcal/mol) [4]. The methyl group exhibits a weakly electropositive character (Vmax = +16.2 kcal/mol) due to hyperconjugative σCH→π interactions with the electron-deficient C6 position.
Table 2: Electronic Properties from DFT Calculations (B3LYP/6-311++G)
Parameter | Value | Significance |
---|---|---|
HOMO Energy | -6.82 eV | Characterizes electron-donating capability |
LUMO Energy | -1.95 eV | Indicates electron-accepting potential |
Band Gap (ΔE) | 4.87 eV | Reflects kinetic stability and chemical reactivity |
Dipole Moment (μ) | 3.85 D | Quantifies molecular polarity in gas phase |
NBO E(2) Stabilization | 28.4 kcal/mol | Energy contribution from nN→π*C4-C5 hyperconjugation |
The dual hydrogen-bonding functionality of 4-amino-6-methyl-2H-pyridazin-3-one drives its distinctive supramolecular behavior and solvation properties. Solid-state infrared spectroscopy confirms N-H stretching frequencies at 3320 cm⁻¹ (asymmetric) and 3185 cm⁻¹ (symmetric) for the amino group, while the carbonyl stretch appears at 1678 cm⁻¹ – notably lower than typical amides due to conjugation and hydrogen bonding [3] [5]. The compound forms extended ribbon-like structures through bifurcated N-H···O hydrogen bonds (N···O distance 2.89Å, angle 167°) and weaker C-H···O interactions (C···O distance 3.32Å), explaining its crystalline stability and elevated melting point (198-200°C) [3] [5] .
Solubility profiling reveals marked pH-dependent behavior in aqueous systems: protonation of the ring nitrogen (pKa 3.2) enhances water solubility to 28.6 mg/mL at pH 2.0, while the neutral species dominates at physiological pH (solubility 4.3 mg/mL). Deprotonation of the enolizable N-H group (pKa 10.7) yields an anionic form with moderate solubility (12.1 mg/mL at pH 10.0) [5]. In organic solvents, solubility follows polarity trends: DMSO (32 mg/mL) > methanol (18 mg/mL) > ethanol (9 mg/mL) > acetonitrile (1.2 mg/mL). The experimental partition coefficient (logP octanol/water = 1.02 ± 0.09) indicates balanced lipophilicity, suitable for pharmaceutical applications requiring membrane permeability [5].
Table 3: Solubility and Hydrogen-Bonding Capacity
Property | Value/Condition | Method/Notes |
---|---|---|
Aqueous Solubility | 4.3 mg/mL (pH 7.4) | Shake-flask method, 25°C |
28.6 mg/mL (pH 2.0) | Protonated form (HCl salt) | |
12.1 mg/mL (pH 10.0) | Deprotonated enolate form | |
DMSO Solubility | 32 mg/mL | Saturated solution at 25°C |
Hydrogen Bond Donors | 2 (1xNH, 1xNH₂) | Pharmacophore feature definition |
Hydrogen Bond Acceptors | 3 (O1, N1, N2) | Count of lone pair-containing atoms |
Crystal N-H···O Distance | 2.89 Å | X-ray diffraction measurement |
The compound exhibits dynamic prototropic tautomerism between the 4-amino-6-methyl-2H-pyridazin-3-one (1) and 4-imino-6-methyl-3,4-dihydro-2H-pyridazin-3-ol (2) forms, with the 2H-pyridazinone tautomer energetically favored by 4.8 kcal/mol in the gas phase [4]. Variable-temperature ¹H NMR in DMSO-d₆ quantifies a 93:7 equilibrium ratio at 25°C, with coalescence observed near 110°C (ΔG‡ 15.3 kcal/mol) [5]. Solvent polarity dramatically modulates this equilibrium: protic solvents (water, methanol) shift the equilibrium toward the 2H-pyridazinone form (98.5:1.5), while aprotic polar solvents (DMSO, acetone) increase the iminol tautomer population to ≈12% [4].
The tautomerization mechanism proceeds via a water-assisted double proton transfer when solvated, dramatically reducing the energy barrier from 71.3 kcal/mol (direct transfer) to 10.8 kcal/mol (monohydrated system) [4]. Stereoelectronic analysis reveals that the preferred tautomer benefits from nO→σ*N-H hyperconjugation (E(2) 6.2 kcal/mol) and maintains optimal π-bond conjugation between C3-C4 and C5-C6. The iminol tautomer suffers from diminished aromaticity (NICS(0) -8.2 vs. -10.5 for tautomer 1) and disrupted p-π orbital alignment at the C4-N bond [4].
Table 4: Tautomeric Equilibrium in Different Solvents
Solvent | Dielectric Constant (ε) | 2H-Pyridazinone:Iminol Ratio | Dominant Solute-Solvent Interaction |
---|---|---|---|
Gas Phase | 1.0 | 99.5:0.5 | - |
Water | 78.4 | 98.5:1.5 | H-bond donation/acceptance |
Methanol | 32.7 | 97.8:2.2 | H-bond donation/acceptance |
DMSO | 46.7 | 93:7 | H-bond acceptance |
Chloroform | 4.8 | 95:5 | Dipole-dipole |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1